1-[2-(Trifluoromethyl)benzoyl]piperazine
Overview
Description
"1-[2-(Trifluoromethyl)benzoyl]piperazine" is a compound involved in various chemical reactions and possesses unique physical and chemical properties. It is a subject of interest due to its synthesis process and potential applications in different fields of chemistry and pharmacology, excluding its use as a drug.
Synthesis Analysis
The synthesis of related piperazine compounds involves multiple steps, including nucleophilic substitution reactions, trifluoroacetylation, and cyclization processes. For instance, compounds similar to "1-[2-(Trifluoromethyl)benzoyl]piperazine" are synthesized from starting materials through a series of reactions, including hydrazinolysis and condensation (Zhang Sheng-ju, 2008). Another approach involves the nucleophilic substitution reaction of certain piperazine derivatives with sulfonyl and acid chlorides to yield novel compounds with potential antimicrobial activities (L. Mallesha & K. Mohana, 2011).
Molecular Structure Analysis
The molecular structure of "1-[2-(Trifluoromethyl)benzoyl]piperazine" derivatives is characterized using various spectroscopic techniques, including IR, NMR, and MS. The analysis reveals the planarity of certain rings and the chair conformation of the piperazine ring, a common feature in such molecules (S. Özbey et al., 1998).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including acylation, sulfonylation, and reactions with different reagents to introduce or modify functional groups. Their chemical properties are influenced by the presence of the trifluoromethyl group, which can impact the reaction pathways and product formation (A. Rulev et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of "1-[2-(Trifluoromethyl)benzoyl]piperazine" derivatives, are closely related to their molecular structure. The crystalline structure can be analyzed using X-ray crystallography, revealing the conformation of the piperazine ring and the overall geometry of the molecule (C. Ananda Kumar et al., 2007).
Scientific Research Applications
Antimicrobial and Antioxidant Activities : A study by Mallesha and Mohana (2011) synthesized novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives, including a compound with a 2-trifluoromethyl benzenesulfonyl moiety, which exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains. Another derivative showed moderate antioxidant activity (Mallesha & Mohana, 2011).
Phospholipase A2 Inhibition : Binisti et al. (2001) reported that 1-benzoyl-2-alkyl piperazines, including those with trifluoromethylbenzoyl groups, are strong inhibitors of Group I and II secreted phospholipase A2s. Modifications to these compounds, like replacing the amide function with a sulfamide and introducing electrodonor substituents, improved their activity (Binisti et al., 2001).
Central Pharmacological Activity : Research by Brito et al. (2018) highlighted that many piperazine derivatives, including those with a benzoyl moiety, have central pharmacological activities affecting the monoamine pathway. These derivatives have been researched for potential antipsychotic, antidepressant, and anxiolytic applications (Brito et al., 2018).
Cancer Cell Cytotoxicity : Yarim et al. (2012) designed novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, demonstrating significant growth inhibitory activity on various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells (Yarim et al., 2012).
Anti-inflammatory Activity : Ahmed et al. (2017) synthesized new compounds including 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone and evaluated them for anti-inflammatory activity, showing significant results in vitro and in vivo (Ahmed et al., 2017).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
properties
IUPAC Name |
piperazin-1-yl-[2-(trifluoromethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O/c13-12(14,15)10-4-2-1-3-9(10)11(18)17-7-5-16-6-8-17/h1-4,16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDAGOWIJYIGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587457 | |
Record name | (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)benzoyl]piperazine | |
CAS RN |
179534-78-2 | |
Record name | (Piperazin-1-yl)[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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